molecular formula C17H19N5O5S B15214364 2-(Benzylsulfanyl)-1-hydroxyadenosine CAS No. 64570-11-2

2-(Benzylsulfanyl)-1-hydroxyadenosine

Cat. No.: B15214364
CAS No.: 64570-11-2
M. Wt: 405.4 g/mol
InChI Key: RDUACWUZQTWOKY-XNIJJKJLSA-N
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Description

6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the benzylthio group and the dihydroxy tetrahydrofuran moiety. Common reagents used in these steps include various protecting groups, oxidizing agents, and catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.

    Reduction: Reduction reactions may target the purine ring or the hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.

Medicine

Medically, compounds similar to this one are investigated for their potential antiviral, anticancer, and antimicrobial properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-9H-purine: A simpler purine derivative with similar biological activity.

    2-Benzylthio-9H-purine: Another compound with a benzylthio group attached to the purine ring.

    9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine: A compound with a similar sugar moiety.

Uniqueness

What sets 6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

CAS No.

64570-11-2

Molecular Formula

C17H19N5O5S

Molecular Weight

405.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(2-benzylsulfanyl-1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O5S/c18-14-11-15(20-17(22(14)26)28-7-9-4-2-1-3-5-9)21(8-19-11)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,18,23-26H,6-7H2/t10-,12-,13-,16-/m1/s1

InChI Key

RDUACWUZQTWOKY-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N)N2O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N)N2O)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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